molecular formula C17H13NO5S B086007 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- CAS No. 132-87-6

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-

Cat. No.: B086007
CAS No.: 132-87-6
M. Wt: 343.4 g/mol
InChI Key: ZLHGMJOGMLVDFS-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- is a useful research compound. Its molecular formula is C17H13NO5S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzoyl J acid, also known as 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid, primarily targets proteins in the body . The compound interacts with these proteins through its benzoyloxy radicals .

Mode of Action

The mode of action of Benzoyl J acid involves the cleavage of the peroxide bond to form two benzoyloxy radicals . These radicals can interact nonspecifically with proteins, leading to various changes . For instance, they can form benzoic acid or break down further to release carbon dioxide and a phenyl radical .

Biochemical Pathways

It is known that the compound is involved in the degradation of monocyclic aromatic compounds . The anaerobic degradation of these compounds has been found to involve several enzymatic reactions, including the addition of alkylated aromatics to fumarate by glycyl-radical enzymes .

Pharmacokinetics

The pharmacokinetics of Benzoyl J acid involve its transformation into various metabolites. After administration, the peroxide bond is cleaved, allowing benzoyloxy radicals to nonspecifically interact with proteins . This treatment decreases keratin and sebum around follicles, as well as increasing turnover of epithelial cells .

Result of Action

The result of the action of Benzoyl J acid is the decrease in keratin and sebum around follicles, as well as the increase in turnover of epithelial cells . This can lead to various effects at the molecular and cellular levels.

Action Environment

The action of Benzoyl J acid can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of water and soil, as it is primarily released into these environments from its uses as a preservative in food, mouthwashes, dentifrices, and cosmetics .

Properties

IUPAC Name

7-benzamido-4-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S/c19-16-10-14(24(21,22)23)9-12-8-13(6-7-15(12)16)18-17(20)11-4-2-1-3-5-11/h1-10,19H,(H,18,20)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHGMJOGMLVDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059632
Record name 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-87-6
Record name 6-Benzamido-1-naphthol-3-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Benzamido-4-hydroxynaphthalene-2-sulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzamido-4-hydroxynaphthalene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy- particularly interesting for silver dye bleach (SDB) photography?

A1: This compound belongs to a class of dyes that exhibit a valuable property called color-shifting. The research specifically highlights that dyes with coupling moieties like N-benzoyl J-acid, which is structurally similar to our compound of interest, can undergo reversible color changes upon benzoylation and debenzoylation []. This color-shifting ability is crucial in SDB photography as it allows for fine-tuning the color response and sensitivity of photographic materials.

Q2: The research mentions a significant increase in sensitivity when using color-shifted dyes. Can you elaborate on the implications of this finding for SDB photography?

A2: The study found that incorporating color-shifted dyes like M-16 and C-20, which share structural similarities with 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-, led to a remarkable 3.8 and 6.3-fold increase in sensitivity, respectively []. This enhanced sensitivity translates to several practical advantages in SDB photography:

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